3-Methylbenzofuran-5-carbonitrile
Description
3-Methylbenzofuran-5-carbonitrile is a heterocyclic organic compound featuring a benzofuran core substituted with a methyl group at the 3-position and a nitrile (-CN) group at the 5-position. This structure confers unique physicochemical properties, such as moderate polarity due to the nitrile group and enhanced stability from the aromatic benzofuran system.
Properties
CAS No. |
150612-64-9 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-methyl-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,1H3 |
InChI Key |
PHFUQWIZTIRSOS-UHFFFAOYSA-N |
SMILES |
CC1=COC2=C1C=C(C=C2)C#N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)C#N |
Synonyms |
5-Benzofurancarbonitrile, 3-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: 3-Methylbenzofuran-5-carboxylic Acid
Key Differences :
- Functional Group : The carboxylic acid (-COOH) in 3-Methylbenzofuran-5-carboxylic acid (CAS 501892-99-5) contrasts with the nitrile (-CN) in the target compound.
- Physicochemical Properties :
- Solubility : The carboxylic acid derivative is more polar and likely exhibits higher water solubility compared to the nitrile, which has weaker dipole interactions .
- Stability : The nitrile group may confer greater thermal stability, reducing susceptibility to decarboxylation or hydrolysis under acidic/basic conditions .
- Applications: Carboxylic acids are common intermediates in pharmaceutical synthesis (e.g., nonsteroidal anti-inflammatory drugs), whereas nitriles are often utilized in agrochemicals or as precursors for amines and tetrazoles via nucleophilic substitutions .
Table 1: Comparison of Functional Group Impact
| Property | 3-Methylbenzofuran-5-carbonitrile | 3-Methylbenzofuran-5-carboxylic Acid |
|---|---|---|
| Functional Group | -CN | -COOH |
| Polarity | Moderate | High |
| Thermal Stability | High | Moderate (prone to decarboxylation) |
| Typical Applications | Agrochemicals, synthesis intermediates | Pharmaceuticals, organic synthesis |
Structural Analogues in Pharmaceutical Research
Spirobenzofuran Derivatives
The spiro compound 2-amino-7′-chloro-4′,6′-dimethoxy-5-methyl-3′,7-dioxo-5,7-dihydro-3′H,4H-spiro[benzo[b]thiophene-6,2′-benzofuran]-3-carbonitrile () shares the nitrile group but incorporates a complex spiro architecture with chlorine and methoxy substituents. Key comparisons include:
- Synthetic Complexity : The spiro derivative requires multi-step synthesis involving thiophene and benzofuran fusion, whereas this compound likely follows simpler routes (e.g., Friedel-Crafts alkylation followed by nitrile introduction).
Indole-Substituted Dihydrofuran Carbonitriles
The compound (2H)-trans-5-Benzoyl-2-(1H-indol-3-yl)-4-phenyl-4,5-dihydrofuran-3-carbonitrile () features a dihydrofuran core with indole and benzoyl groups. Contrasts with this compound include:
- Ring Saturation : The dihydrofuran ring in ’s compound increases conformational flexibility, whereas the fully aromatic benzofuran in the target compound offers rigidity, influencing pharmacokinetic properties like metabolic stability.
- Substituent Effects : The indole moiety may interact with biological targets via π-π stacking or hydrogen bonding, whereas the methyl group in this compound primarily contributes to steric effects and lipophilicity .
Pesticide-Related Benzofuran Derivatives
Carbamate pesticides such as 3-hydroxycarbofuran and 3-ketocarbofuran () share the benzofuran core but feature carbamate (-OCONH-) functional groups. Key distinctions:
- Metabolic Stability : The nitrile group in this compound may resist hydrolysis better than carbamates, which are prone to enzymatic degradation.
- Toxicity Profile : Carbamates act as acetylcholinesterase inhibitors, while nitriles might exhibit different modes of action (e.g., disrupting electron transport chains in pests) .
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